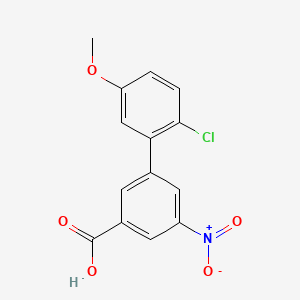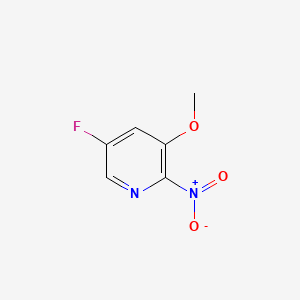
4-(1-BOC-ピペリジン-4-イルオキシ)-3-メトキシフェニルボロン酸、ピナコールエステル
概要
説明
4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry This compound features a boronic acid moiety protected by a pinacol ester, which enhances its stability and reactivity in various chemical transformations
科学的研究の応用
Chemistry
In organic synthesis, 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester is used as a building block for the construction of complex molecules. Its stability and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound can be used in the development of boron-containing drugs, which have applications in cancer therapy (e.g., boron neutron capture therapy) and as enzyme inhibitors. Its ability to form stable complexes with diols makes it useful in the design of molecular sensors and diagnostic agents.
Industry
In the industrial sector, this boronic ester is employed in the manufacture of advanced materials, including polymers and electronic components. Its role in cross-coupling reactions is crucial for the production of various high-value chemicals.
作用機序
Target of Action
The compound, also known as “tert-Butyl 4-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)piperidine-1-carboxylate”, is a boronic ester. Boronic esters are widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets of this compound are likely to be the organic compounds involved in these reactions.
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura cross-coupling reaction . In this process, the boron atom in the boronic ester forms a bond with a transition metal, typically palladium, and the organic group attached to the boron atom is transferred to the metal .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound participates, is a crucial pathway in organic synthesis. It allows for the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The downstream effects of this pathway include the synthesis of various biologically active compounds and pharmaceuticals .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds, including pharmaceuticals and biologically active molecules .
Action Environment
The efficacy and stability of this compound, like other boronic esters, can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters is known to increase at physiological pH . Additionally, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base, and its efficiency can be affected by the choice of these reagents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester typically involves several key steps:
-
Formation of the Boronic Acid Intermediate: : The initial step often involves the preparation of 4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid. This can be achieved through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable aryl halide precursor.
-
Protection with Pinacol Ester: : The boronic acid intermediate is then reacted with pinacol to form the pinacol ester. This step usually requires the presence of a dehydrating agent such as molecular sieves to drive the esterification reaction to completion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the scalability of the process. Continuous flow chemistry techniques might be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester can undergo various chemical reactions, including:
-
Suzuki-Miyaura Coupling: : This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is widely used for forming carbon-carbon bonds.
-
Protodeboronation: : The boronic ester can be converted back to the corresponding aryl compound through protodeboronation, typically using acidic conditions or hydrogen peroxide.
-
Oxidation: : The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as sodium periodate or hydrogen peroxide.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate coupling reactions.
Oxidizing Agents: For oxidation reactions, common agents include sodium periodate and hydrogen peroxide.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation reactions.
Aryl Compounds: From protodeboronation.
類似化合物との比較
Similar Compounds
Phenylboronic Acid Pinacol Ester: A simpler boronic ester used in similar cross-coupling reactions.
4-Methoxyphenylboronic Acid Pinacol Ester: Similar in structure but lacks the 1-BOC-piperidin-4-yloxy group, which can affect its reactivity and applications.
4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester: Known for higher yields in certain reactions compared to methoxy-substituted analogs.
Uniqueness
4-(1-BOC-piperidin-4-yloxy)-3-methoxyphenylboronic acid, pinacol ester is unique due to the presence of the 1-BOC-piperidin-4-yloxy group, which can enhance its solubility and reactivity in various chemical transformations. This makes it a versatile intermediate in the synthesis of complex molecules, particularly in medicinal chemistry.
特性
IUPAC Name |
tert-butyl 4-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36BNO6/c1-21(2,3)29-20(26)25-13-11-17(12-14-25)28-18-10-9-16(15-19(18)27-8)24-30-22(4,5)23(6,7)31-24/h9-10,15,17H,11-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQSHXOVIQEQIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCN(CC3)C(=O)OC(C)(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36BNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(3-Bromo-4-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B595268.png)






![6-Fluoro-4'-hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B595277.png)





